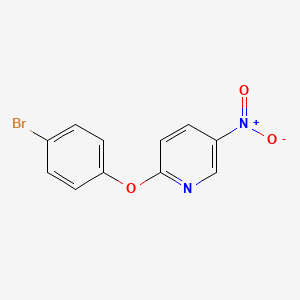
2-(4-Bromophenoxy)-5-nitropyridine
概要
説明
2-(4-Bromophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-bromo-phenoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-5-nitropyridine typically involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-bromophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy-pyridines.
Reduction: 2-(4-Bromo-phenoxy)-5-amino-pyridine.
Coupling reactions: Biaryl compounds with various substituents.
科学的研究の応用
2-(4-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Chemical biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 2-(4-Bromophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, while the phenoxy group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-(4-Bromo-phenoxy)-acetohydrazide: Shares the 4-bromo-phenoxy moiety but has different functional groups, leading to distinct chemical properties and applications.
2-(4-Bromo-phenoxy)-tetrahydropyran: Contains a tetrahydropyran ring instead of a pyridine ring, resulting in different reactivity and uses.
4-Bromophenylacetic acid: Lacks the nitro and pyridine groups, making it less versatile for certain applications.
Uniqueness
2-(4-Bromophenoxy)-5-nitropyridine is unique due to the combination of the nitro group and the 4-bromo-phenoxy moiety on the pyridine ring. This structural arrangement imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry.
特性
分子式 |
C11H7BrN2O3 |
|---|---|
分子量 |
295.09 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
InChIキー |
HIBSWRHUZCYNFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














